

SBI-0206965's Selectivity for ULK1/2: A Comparative Analysis

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Compound of Interest		
Compound Name:	SBI-0206965	
Cat. No.:	B610725	Get Quote

This guide provides a detailed comparison of the ULK1/2 kinase inhibitor **SBI-0206965** with other commonly used alternatives. The focus is on selectivity and potency, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies on autophagy.

Introduction to ULK1/2 Inhibition

Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway. They act as a crucial node, integrating upstream signals from nutrient sensors like mTORC1 and AMPK to regulate the formation of the autophagosome.[1][2] Given their central role, small molecule inhibitors targeting ULK1/2 are invaluable tools for dissecting the mechanisms of autophagy and represent potential therapeutic agents for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. **SBI-0206965** was identified as a potent, ATP-competitive inhibitor of ULK1.[3] This guide evaluates its performance against other known ULK1/2 inhibitors, ULK-101 and MRT68921.

Comparative Kinase Inhibition Profile

The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool. The following table summarizes the in vitro inhibitory concentrations (IC50) of **SBI-0206965** and its alternatives against ULK1 and ULK2.



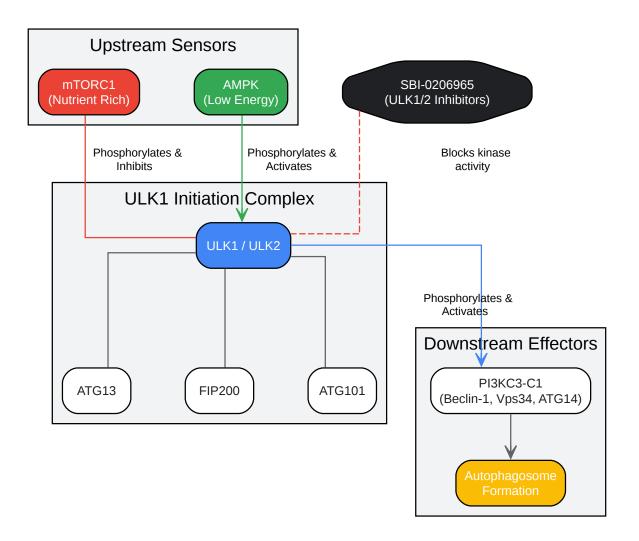
Compound	ULK1 IC50 (nM)	ULK2 IC50 (nM)	Selectivity (ULK1 vs ULK2)	Key Off- Targets
SBI-0206965	108[4][5][6]	212 - 711[5][6][7]	~2 to 7-fold	AMPK, MLK1/3, NUAK1, FAK[8]
ULK-101	1.6 - 8.3[9]	30[9]	~4 to 18-fold	DRAK1 (14 nM), MNK2 (22 nM) [10]
MRT68921	2.9[11][12][13] [14]	1.1[11][12][13] [14]	~0.4-fold (Dual inhibitor)	NUAK1, AMPK[10][13]

While **SBI-0206965** is a potent inhibitor of ULK1, data indicates it also significantly inhibits AMPK, a key upstream regulator of ULK1.[8][15] In a broad kinase screen of 326 kinases, **SBI-0206965** inhibited 17 other kinases with at least 75% efficiency compared to its inhibition of ULK1.[7] In contrast, ULK-101 demonstrates a more favorable selectivity profile, with only four other kinases inhibited to a similar extent.[7][10] MRT68921 is a potent dual inhibitor of both ULK1 and ULK2.[11][12]

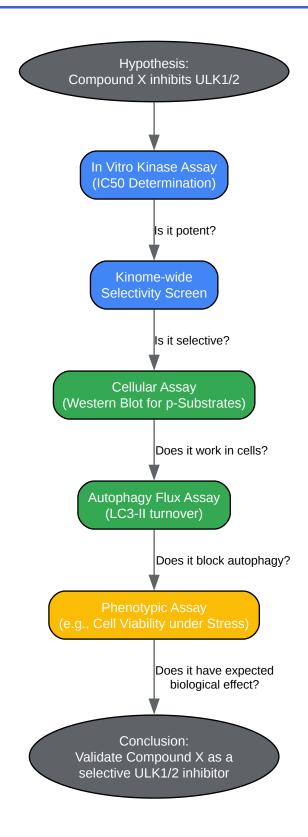
ULK1/2 Signaling Pathway and Point of Inhibition

The ULK1/2 complex is a central integrator of cellular stress signals to initiate autophagy. The diagram below illustrates the canonical pathway and the inhibitory action of compounds like SBI-0206965.









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